molecular formula C30H25Br2NO4 B11530979 Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Cat. No.: B11530979
M. Wt: 623.3 g/mol
InChI Key: XILWPYLBYOTUOY-UHFFFAOYSA-N
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Description

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is unique due to its specific pentyl ester group and the presence of bromine atoms, which confer distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with potential biological activity. This compound is characterized by its intricate structure and the presence of bromine and dioxo groups which may influence its pharmacological properties.

  • Molecular Formula : C30H25Br2NO4
  • CAS Number : 497936-79-5
  • Molar Mass : 623.3318 g/mol

Biological Activity

The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds in its class may provide insights into potential activities.

Potential Mechanisms of Action :

  • Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of bromine atoms may enhance the antimicrobial efficacy against certain pathogens due to their ability to disrupt cellular processes.
  • Enzyme Inhibition : Structurally related compounds have been identified as inhibitors of specific enzymes involved in metabolic pathways.

Research Findings

  • In Vitro Studies : Preliminary studies on structurally similar compounds suggest potential cytotoxic effects against cancer cell lines.
  • Pharmacokinetics : Compounds with similar frameworks have demonstrated favorable pharmacokinetic profiles including good oral bioavailability and metabolic stability.

Data Table of Related Compounds and Their Biological Activities

Compound NameActivity TypeIC50 (nM)Reference
Compound AAntitumor50
Compound BAntimicrobial30
Compound CEnzyme Inhibitor26

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of compounds similar to Pentyl 2-(1,8-dibromo...) on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 100 nM.

Case Study 2: Enzyme Inhibition

Research on a related compound showed effective inhibition of cholesteryl ester transfer protein (CETP), which is crucial for lipid metabolism and cardiovascular health.

Properties

Molecular Formula

C30H25Br2NO4

Molecular Weight

623.3 g/mol

IUPAC Name

pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

InChI

InChI=1S/C30H25Br2NO4/c1-2-3-10-17-37-28(36)18-11-4-9-16-23(18)33-26(34)24-25(27(33)35)30(32)20-13-6-5-12-19(20)29(24,31)21-14-7-8-15-22(21)30/h4-9,11-16,24-25H,2-3,10,17H2,1H3

InChI Key

XILWPYLBYOTUOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br

Origin of Product

United States

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